1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine dihydrochloride
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Overview
Description
1,3,6-Trimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine dihydrochloride is a heterocyclic compound with the molecular formula C9H14Cl2N4. It is a member of the pyrazolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method starts with the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . This reaction forms the pyrazolopyridine core, which is then further functionalized to introduce the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
1,3,6-Trimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to its corresponding amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyrazolopyridines .
Scientific Research Applications
1,3,6-Trimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe in biochemical assays to study enzyme interactions and inhibition.
Medicine: This compound has potential therapeutic applications due to its ability to interact with various biological targets, including kinases and receptors.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine dihydrochloride involves its interaction with specific molecular targets. It can inhibit enzymes such as kinases by binding to their active sites, thereby blocking their activity. This interaction can modulate various signaling pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 1,3,6-Trimethyl-1H-pyrazolo[3,4-b]pyridine
- 1,3,6-Trimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine
Uniqueness
1,3,6-Trimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its dihydrochloride form enhances its solubility and stability, making it more suitable for various applications .
Properties
IUPAC Name |
1,3,6-trimethylpyrazolo[3,4-b]pyridin-5-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4.2ClH/c1-5-7-4-8(10)6(2)11-9(7)13(3)12-5;;/h4H,10H2,1-3H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSIKQMKPMJEPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=NN(C2=N1)C)C)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1909308-48-0 |
Source
|
Record name | 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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